alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionic acid

Description

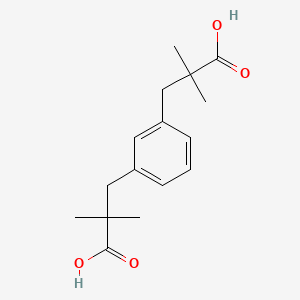

alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionic acid (CAS: 819050-88-9) is a rhodium-coordinating ligand with the molecular formula C₃₂H₄₀O₈Rh₂ . It is characterized by a benzene core substituted at the 1,3-positions with tetramethyl-substituted propionic acid groups. This compound, often abbreviated as Rh₂(esp)₂ in catalytic contexts , is notable for its stability and utility in facilitating challenging organic transformations. It has been prominently employed in nitrene insertion reactions, where its rigid structure and electron-donating methyl groups enhance catalytic efficiency . Commercial availability via suppliers like TCI Chemicals (product code T3420-1G) underscores its importance in synthetic chemistry .

Propriétés

IUPAC Name |

3-[3-(2-carboxy-2-methylpropyl)phenyl]-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-15(2,13(17)18)9-11-6-5-7-12(8-11)10-16(3,4)14(19)20/h5-8H,9-10H2,1-4H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWQVGTVYGEXTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458599 | |

| Record name | alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819050-88-9 | |

| Record name | alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The preparation of alpha,alpha,alpha',alpha'-tetramethyl-1,3-benzenedipropionic acid involves synthetic strategies that focus on constructing the 1,3-benzenedipropionic acid skeleton with four methyl groups at the alpha positions of the propionic acid side chains. The synthetic challenge lies in the selective introduction of these methyl groups and the preservation of the acid functionalities.

Representative Synthetic Procedure

A representative preparation method is described in the context of its use as a ligand in rhodium(II) complexes, as reported by TCI Chemicals:

- Starting Materials : The synthesis typically begins with a 1,3-benzenedipropionic acid derivative or suitable precursors that allow for alpha-methylation.

- Methylation : Introduction of the four alpha-methyl groups is often achieved via alkylation reactions using methylating agents under controlled conditions to ensure regioselectivity.

- Purification : The crude product is purified by silica gel column chromatography, often using pre-packed columns to ensure high purity.

- Characterization : The final product is characterized by NMR and HRMS to confirm the structure and purity.

The procedure for incorporating this acid as a ligand in rhodium complexes involves dissolving the acid in trifluoroethanol, adding the rhodium catalyst and stirring under controlled temperature, followed by extraction and purification steps.

Catalytic and Synthetic Context

The acid is commonly used as a ligand (esp ligand) in rhodium(II) complexes, which are catalysts for asymmetric cyclopropanation and aziridination reactions. The preparation of the acid itself is closely linked to its function as a ligand, and thus synthetic routes are optimized for ligand purity and stereochemical integrity.

Detailed Research Findings and Data

From the literature, especially the study on asymmetric total synthesis involving this acid as a ligand:

- The acid is often prepared or isolated as a pure diastereomeric form, separated by silica gel chromatography.

- The ligand’s stereochemistry is crucial and confirmed by X-ray crystallography.

- The synthetic route to the acid involves multi-step processes starting from chiral lactones or aromatic precursors, followed by alkylation and functional group manipulations.

- The acid is stable under typical reaction conditions but requires careful handling during purification to avoid decomposition.

Comparative Table of Preparation Parameters

Notes on Synthetic Challenges and Optimization

- The steric hindrance due to the four methyl groups at the alpha positions requires precise control during alkylation to avoid over- or under-substitution.

- Diastereoselective synthesis is critical to obtain the desired stereochemical configuration of the acid, impacting its effectiveness as a ligand.

- Purification often involves multiple chromatographic steps to separate diastereomers and remove impurities.

- Scale-up of the synthesis has been demonstrated on gram scales with maintained yields and purity.

Analyse Des Réactions Chimiques

Alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other reduced forms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Catalytic Applications

1.1 Rhodium Complexes

One of the most significant applications of alpha, alpha, alpha', alpha'-Tetramethyl-1,3-benzenedipropionic acid is in the formation of rhodium complexes. The compound acts as a bidentate ligand, stabilizing rhodium in various catalytic reactions:

- C-H Activation : Rhodium complexes with esp have been shown to facilitate C-H activation reactions effectively. For instance, the use of Rh2(esp)2 has been reported in the synthesis of complex organic molecules through C-H insertion reactions, yielding products with high selectivity and efficiency .

- Umpolung Reactivity : The compound has also been utilized in metal-dependent umpolung reactivity of carbenes. This application allows for the transformation of carbene precursors into electrophilic carbenes, which can participate in diverse synthetic pathways .

Synthetic Organic Chemistry

2.1 Asymmetric Synthesis

Alpha, alpha, alpha', alpha'-Tetramethyl-1,3-benzenedipropionic acid plays a crucial role in asymmetric synthesis through its use as a ligand in chiral catalysts:

- Enantioselective Reactions : Research has demonstrated that Rh2(esp)2 can catalyze enantioselective reactions with high efficiency. For example, modifications to the ligand structure have led to significant improvements in enantioselectivity (up to 99% ee) for various substrates .

- Applications in Drug Synthesis : The ability to achieve high enantioselectivity makes esp-based catalysts valuable in the pharmaceutical industry for synthesizing chiral drugs that require specific stereochemical configurations.

Environmental Applications

3.1 Solar Energy Conversion

Recent studies have explored the potential of esp-based compounds in solar energy applications. The non-aqueous solubility provided by these organometallic complexes enables their use in solar energy conversion systems and water treatment processes .

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionic acid exerts its effects primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to other molecules. This action is facilitated by the presence of multiple methyl groups, which enhance its ability to stabilize free radicals . The molecular targets and pathways involved include interactions with reactive oxygen species and other free radicals in various chemical and biological systems .

Comparaison Avec Des Composés Similaires

alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile (CAS: 69774-36-3)

- Molecular Formula : C₂₀H₂₄N₂

- Functional Groups : Nitriles (-CN) instead of carboxylic acids (-COOH).

- The nitrile groups reduce its ability to act as a ligand for transition metals like rhodium .

1,3-Bis(1-isocyanato-1-methylethyl)benzene (CAS: Various)

- Molecular Formula : C₁₄H₁₆N₂O₂

- Functional Groups : Isocyanates (-NCO).

- Applications : Used in polymer production as a crosslinking agent due to its reactivity with alcohols and amines. Unlike the dipropionic acid, it lacks catalytic utility and is instead valued in materials science .

Comparative Data Table

*Note: CAS numbers vary by isomer and supplier.

Catalytic Performance and Stability

- Dipropionic Acid Derivative: Rh₂(esp)₂ demonstrates exceptional stability in reactions requiring harsh conditions, such as allylic oxidations and aziridine formations. Its steric bulk from methyl groups prevents catalyst decomposition . However, notes limitations in allylic oxidation with rhodium catalysts, suggesting reaction-specific efficacy .

Nitrile Analog :

- The absence of carboxylic acids limits metal coordination, rendering it ineffective in catalytic cycles. Its primary use remains in precursor synthesis .

Activité Biologique

Alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionic acid (often referred to as "esp" or Rh2(esp)2 when coordinated with rhodium) is a compound that has garnered attention in the field of catalysis and medicinal chemistry. Its unique structure and properties make it a valuable ligand in various chemical reactions, particularly in asymmetric synthesis and biological applications.

Chemical Structure and Properties

The chemical formula for this compound is C32H40O8Rh2. It features a bulky tetramethyl group that enhances its steric properties, making it an effective catalyst for various reactions. The compound exhibits high solubility in organic solvents and has a significant role in metal coordination chemistry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds containing the tetramethyl-1,3-benzenedipropionic acid moiety. Notably, it has been shown to exhibit activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Catalytic Applications in Biological Systems

The compound serves as a catalyst in various biochemical reactions. For example, it has been employed in the asymmetric amination of propargylic esters using readily available amines as nucleophiles . This reaction is significant for the synthesis of biologically active compounds due to its ability to produce enantiomerically enriched products.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that Rh2(esp)2 significantly inhibited the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined to be low, indicating potent antimicrobial activity .

- Asymmetric Synthesis : In a recent investigation into asymmetric synthesis using Rh2(esp)2 as a catalyst, researchers achieved high enantioselectivity (up to 99% ee) in the production of chiral amines from simple substrates . This highlights its potential utility in pharmaceutical applications where chirality is crucial.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C32H40O8Rh2 |

| CAS Number | 819050-89-0 |

| Solubility | Soluble in organic solvents |

| Antimicrobial Activity | Active against MRSA and VRE |

| Asymmetric Synthesis Yield | Up to 99% ee |

Q & A

Basic: What are the established synthetic routes for α,α,α',α'-Tetramethyl-1,3-benzenedipropionic acid?

The compound is synthesized via reactions involving pyrimidine derivatives and dipropionic acid precursors. A common method includes:

- Step 1 : Condensation of pyrimidine intermediates with dipropionic acid under controlled pH and temperature.

- Step 2 : Methylation using methylating agents (e.g., methyl iodide) to introduce sterically hindered methyl groups.

- Purification : Thin-layer chromatography (TLC) monitors reaction progress, followed by column chromatography for isolation.

- Key Insight : Steric effects from methyl groups necessitate optimized reaction times to avoid incomplete substitution .

Basic: Which analytical techniques confirm the structural integrity of this compound?

Critical techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify methyl group arrangements (δ 1.2–1.5 ppm for CH3) and propionic acid moieties.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (C16H22O4, 278.34 g/mol) and fragmentation patterns.

- Melting Point Analysis : A sharp melting point at 155°C (lit.) confirms purity .

Basic: What are the steric and electronic properties of α,α,α',α'-Tetramethyl-1,3-benzenedipropionic acid?

- Steric Hindrance : The tetra-methyl substitution creates significant steric bulk, limiting accessibility to reactive sites. This property is critical in catalysis, where substrate binding requires spatial accommodation .

- Electronic Effects : Methyl groups donate electron density via inductive effects, stabilizing carboxylate anions in coordination complexes .

Advanced: How does steric hindrance influence catalytic performance in solvent-free oxygenation reactions?

In the diruthenium complex Ru₂(esp)₂Cl (esp = α,α,α',α'-tetramethyl-1,3-benzenedipropionate), steric effects:

- Enhance Selectivity : Solvent-free conditions with tert-butyl hydroperoxide (TBHP) yield quantitative sulfoxide formation due to restricted side reactions.

- Limit Substrate Scope : Bulky substrates may exhibit reduced reactivity, requiring optimization of catalyst loading (e.g., 2–5 mol%) .

| Reaction Condition | TBHP Efficiency | Sulfoxide Selectivity |

|---|---|---|

| Solvent-free | Quantitative | >99% |

| Acetonitrile | High | 85–90% |

Advanced: What methodological challenges arise when using this compound as a ligand in transition metal catalysts?

- Coordination Geometry : The rigid dipropionate backbone favors octahedral or square-planar geometries in metal complexes (e.g., Rh, Ru).

- Synthetic Optimization : Stoichiometric control (e.g., 2.2 equiv of H₂esp per Ru₂(OAc)₄Cl) ensures complete ligand substitution without byproducts.

- Stability : Air-sensitive intermediates require inert-atmosphere techniques (glovebox, Schlenk line) .

Advanced: How can researchers resolve contradictions in catalytic efficiency reported across studies?

- Variable Reaction Conditions : Differences in temperature, solvent, or TBHP concentration may explain discrepancies. Standardized protocols (e.g., neat conditions at 25°C) improve reproducibility.

- Characterization Gaps : Ensure catalyst integrity via XRD or EXAFS to rule out structural variations. Cross-validation with kinetic studies (e.g., turnover frequency) clarifies performance metrics .

Advanced: What role does this compound play in synthesizing diagnostic agents?

Derivatives like DOTMA (α,α,α',α'-tetramethyl-1,4,7,10-tetraazacyclododecane tetraacetic acid) are used in:

- Macrocyclic Chelates : Binds radionuclides (e.g., Gd³⁺) for MRI contrast agents.

- Functionalization : Propionate groups enable conjugation to targeting biomolecules (e.g., antibodies) via carbodiimide coupling .

Advanced: What experimental design considerations are critical for scale-up synthesis?

- Batch Reactors : Slow addition of methylating agents prevents exothermic runaway reactions.

- Green Chemistry : Solvent-free or aqueous conditions reduce waste, aligning with principles of sustainable catalysis.

- Quality Control : In-line FTIR monitors reaction progress, ensuring consistency across batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.